Thymolphthalein monophosphate disodium salt hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

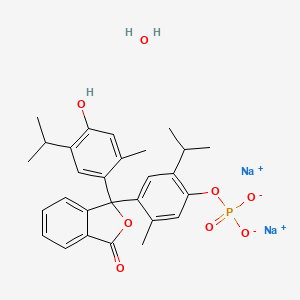

Thymolphthalein monophosphate disodium salt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O and a molecular weight of 554.48 (anhydrous basis) . It is commonly used as a chromogenic substrate for the determination of acid and alkaline phosphatases, which are enzymes that play crucial roles in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thymolphthalein monophosphate disodium salt hydrate involves the reaction of thymolphthalein with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Thymolphthalein monophosphate disodium salt hydrate primarily undergoes hydrolysis reactions. In the presence of acid or alkaline phosphatases, the compound is hydrolyzed to release thymolphthalein, which can be detected by a color change .

Common Reagents and Conditions

Reagents: Acid phosphatase, alkaline phosphatase, sodium hydroxide, phosphoric acid.

Conditions: Controlled pH and temperature to facilitate the hydrolysis reaction.

Major Products Formed

The major product formed from the hydrolysis of this compound is thymolphthalein, which is a chromogenic compound that changes color upon pH increase .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Molecular Formula : C28H31Na2O8P

- Molecular Weight : 572.49 g/mol

- CAS Number : 123359-43-3

- Appearance : White crystalline powder

Thymolphthalein monophosphate disodium salt hydrate acts primarily as a chromogenic substrate for the enzymes acid phosphatase and alkaline phosphatase. Upon hydrolysis by these enzymes, thymolphthalein is liberated, resulting in a color change that can be quantitatively measured. This property makes it particularly useful for enzyme activity assays.

Scientific Research Applications

-

Biochemical Assays

- Used extensively to measure the activity of acid and alkaline phosphatases in biological samples.

- Its specificity allows for accurate detection of enzyme levels, making it a preferred substrate in various enzymatic assays.

- Clinical Diagnostics

-

Quality Control in Biopharmaceuticals

- Monitored enzyme activity during the production of biopharmaceuticals, ensuring that the enzymatic processes are functioning optimally.

-

Environmental Monitoring

- Potential applications in assessing phosphatase activity in environmental samples, aiding in the study of ecological impacts related to phosphorous cycling.

Case Study 1: Enzyme Activity Measurement

A study published in Clinical Chemistry highlighted the use of sodium thymolphthalein monophosphate as a substrate for measuring acid phosphatase activity in serum. The study demonstrated that this substrate provided high specificity for prostatic acid phosphatase, which is crucial for accurate prostate cancer diagnostics .

Case Study 2: Hydrolysis Reaction Analysis

Research indicated that the hydrolysis of thymolphthalein monophosphate is pH-dependent. Optimal conditions were defined to maximize enzyme activity, emphasizing the importance of maintaining controlled pH levels during assays to ensure reliable results .

Data Table: Comparison of Substrates for Acid Phosphatase

| Substrate | Specificity | Sensitivity | Color Change | Reference |

|---|---|---|---|---|

| Thymolphthalein Monophosphate | High | Good | Yes | Roy et al., 1971 |

| p-Nitrophenyl Phosphate | Moderate | Moderate | Yes | Morin et al., 1973 |

| Phenyl Phosphate | Low | Low | Yes | Various studies |

Wirkmechanismus

Thymolphthalein monophosphate disodium salt hydrate acts as a substrate for acid and alkaline phosphatases. When these enzymes are present, they catalyze the hydrolysis of the compound, releasing thymolphthalein. The release of thymolphthalein results in a color change, which can be measured spectrophotometrically to determine enzyme activity . The molecular targets involved are the active sites of the phosphatase enzymes, where the hydrolysis reaction occurs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenolphthalein monophosphate disodium salt

- Nitrophenyl phosphate disodium salt

- Bromothymol blue phosphate disodium salt

Uniqueness

Thymolphthalein monophosphate disodium salt hydrate is unique due to its high specificity and sensitivity as a chromogenic substrate for phosphatase enzymes. Unlike other similar compounds, it provides a distinct color change that is easily detectable, making it highly valuable in various analytical and diagnostic applications .

Biologische Aktivität

Thymolphthalein monophosphate disodium salt hydrate is a compound widely used in biochemical assays, particularly for its role as a substrate for acid and alkaline phosphatases. This article delves into its biological activity, mechanisms of action, and applications in research and clinical settings.

- Molecular Formula : C28H31Na2O8P

- Molecular Weight : 572.49 g/mol

- CAS Number : 123359-43-3

- Appearance : White crystalline powder

This compound functions primarily as a chromogenic substrate for the enzymes acid phosphatase and alkaline phosphatase . Upon enzymatic hydrolysis, it releases thymolphthalein, which undergoes a color change in response to pH variations, facilitating the detection of enzyme activity.

Target Enzymes

- Acid Phosphatase

- Alkaline Phosphatase

Mode of Action

- Substrate Interaction : The compound is hydrolyzed by the target enzymes.

- Color Change : The release of thymolphthalein leads to a detectable color change, indicating enzymatic activity.

- pH Sensitivity : The reaction's environment significantly influences the enzymatic activity and the subsequent colorimetric response.

Biochemical Pathways

Thymolphthalein monophosphate is integral to various biochemical pathways involving phosphate metabolism. Its hydrolysis products can affect cellular processes by altering local pH levels, which can influence enzyme activities and metabolic pathways.

Applications in Research and Medicine

This compound has diverse applications across several fields:

- Biochemical Assays : Utilized for measuring enzyme activities in biological samples.

- Clinical Diagnostics : Employed in diagnostic tests to assess acid phosphatase levels, particularly in prostate cancer screening.

- Quality Control : Used in biopharmaceutical production to monitor enzyme activity.

Case Study 1: Enzyme Activity Measurement

A study published in Clinical Chemistry demonstrated that sodium thymolphthalein monophosphate provides greater specificity for prostatic acid phosphatase compared to traditional substrates. This specificity enhances diagnostic accuracy in clinical settings, particularly for prostate cancer detection .

Case Study 2: Hydrolysis Reaction Analysis

Research indicated that the hydrolysis of thymolphthalein monophosphate is pH-dependent, with optimal conditions defined for maximum enzyme activity. The study highlighted the importance of maintaining controlled pH levels during assays to ensure reliable results .

Data Table: Comparison of Substrates for Acid Phosphatase

| Substrate | Specificity | Sensitivity | Color Change | Reference |

|---|---|---|---|---|

| Thymolphthalein Monophosphate | High | Good | Yes | Roy et al., 1971 |

| p-Nitrophenyl Phosphate | Moderate | Moderate | Yes | Morin et al., 1973 |

| Phenyl Phosphate | Low | Low | Yes | Various studies |

Eigenschaften

IUPAC Name |

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAAGIFNPRCKZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.